N'-(carbamohydrazonoylamino)-N-iminopropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(carbamohydrazonoylamino)-N-iminopropanimidamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(carbamohydrazonoylamino)-N-iminopropanimidamide typically involves the reaction of hydrazine derivatives with cyanamide under controlled conditions. The process begins with the preparation of hydrazine derivatives, which are then reacted with cyanamide in the presence of a suitable catalyst. The reaction is carried out under specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(carbamohydrazonoylamino)-N-iminopropanimidamide is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-(carbamohydrazonoylamino)-N-iminopropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions involve the use of reducing agents to convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled temperature conditions.
Substitution: Substitution reactions often involve the use of halogens or other nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
N’-(carbamohydrazonoylamino)-N-iminopropanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N’-(carbamohydrazonoylamino)-N-iminopropanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and target.
Comparison with Similar Compounds
N’-(carbamohydrazonoylamino)-N-iminopropanimidamide can be compared with other similar compounds, such as:
Hydrazine derivatives: These compounds share similar functional groups and reactivity.
Cyanamide derivatives: These compounds have similar structural features and applications.
Conclusion
N’-(carbamohydrazonoylamino)-N-iminopropanimidamide is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industrial applications. Ongoing studies continue to explore its full potential and uncover new applications for this intriguing compound.
Properties
Molecular Formula |
C4H11N7 |
---|---|
Molecular Weight |
157.18 g/mol |
IUPAC Name |
N'-(carbamohydrazonoylamino)-N-iminopropanimidamide |
InChI |
InChI=1S/C4H11N7/c1-2-3(8-6)10-11-4(5)9-7/h6H,2,7H2,1H3,(H3,5,9,11)/b8-6?,10-3+ |
InChI Key |
SDKAXPBMZHBJCN-FIZFELCSSA-N |
Isomeric SMILES |
CC/C(=N\NC(=NN)N)/N=N |
Canonical SMILES |
CCC(=NNC(=NN)N)N=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.